molecular formula C10H11N3 B11798217 3-Ethynyl-6-(pyrrolidin-1-yl)pyridazine

3-Ethynyl-6-(pyrrolidin-1-yl)pyridazine

Cat. No.: B11798217
M. Wt: 173.21 g/mol
InChI Key: YMIWHBTUAPRKTL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Ethynyl-6-(pyrrolidin-1-yl)pyridazine is a heterocyclic compound that features a pyridazine ring substituted with an ethynyl group at the 3-position and a pyrrolidinyl group at the 6-position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Ethynyl-6-(pyrrolidin-1-yl)pyridazine typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions .

Chemical Reactions Analysis

Types of Reactions

3-Ethynyl-6-(pyrrolidin-1-yl)pyridazine can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Common reducing agents include sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄).

    Substitution: Common nucleophiles include amines, thiols, and alcohols.

Major Products

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Explored for its potential as a therapeutic agent in the treatment of various diseases.

    Industry: Used in the development of agrochemicals and other industrial applications

Mechanism of Action

The mechanism of action of 3-Ethynyl-6-(pyrrolidin-1-yl)pyridazine involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Ethynyl-6-(pyrrolidin-1-yl)pyridazine is unique due to the presence of both the ethynyl and pyrrolidinyl groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C10H11N3

Molecular Weight

173.21 g/mol

IUPAC Name

3-ethynyl-6-pyrrolidin-1-ylpyridazine

InChI

InChI=1S/C10H11N3/c1-2-9-5-6-10(12-11-9)13-7-3-4-8-13/h1,5-6H,3-4,7-8H2

InChI Key

YMIWHBTUAPRKTL-UHFFFAOYSA-N

Canonical SMILES

C#CC1=NN=C(C=C1)N2CCCC2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.